molecular formula C20H17ClN2O3 B2879459 5-chloro-2-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzamide CAS No. 1704658-22-9

5-chloro-2-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzamide

Cat. No.: B2879459
CAS No.: 1704658-22-9
M. Wt: 368.82
InChI Key: QIUQLZPMKQCRQN-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzamide is a benzamide derivative featuring a pyridin-2-yloxy substituent on the benzylamine moiety. Its structural uniqueness lies in the pyridinyl ether linkage, which distinguishes it from analogs with alternative substituents (e.g., fluorophenyl, trifluoromethylphenyl) or different chain lengths (e.g., phenethyl vs. benzyl).

Properties

IUPAC Name

5-chloro-2-methoxy-N-[(3-pyridin-2-yloxyphenyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3/c1-25-18-9-8-15(21)12-17(18)20(24)23-13-14-5-4-6-16(11-14)26-19-7-2-3-10-22-19/h2-12H,13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUQLZPMKQCRQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzamide typically involves multiple steps. One common method starts with the chlorination of 2-methoxybenzoic acid to form 5-chloro-2-methoxybenzoic acid. This intermediate is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride reacts with 3-(pyridin-2-yloxy)benzylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: 5-chloro-2-hydroxy-N-(3-(pyridin-2-yloxy)benzyl)benzamide.

    Reduction: 5-chloro-2-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzylamine.

    Substitution: 5-amino-2-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzamide.

Scientific Research Applications

5-chloro-2-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzamide is used in various scientific research fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In studies involving enzyme inhibition and protein binding.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for 5-chloro-2-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The exact pathways depend on the biological context in which it is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacokinetic and Structural Modifications

  • Crystalline Forms : Sodium salts of benzamide derivatives (e.g., ) exhibit enhanced solubility and bioavailability, suggesting formulation strategies for the target compound .
  • Sulfonamide Linkage: Sulfamoylphenyl derivatives (e.g., compound 4) demonstrate improved cellular uptake compared to non-sulfonamide analogs, though cytotoxicity varies .

Mechanistic Insights and Binding Interactions

  • PD-L1 Inhibition : Molecular docking studies () reveal that halogenated aryl groups (e.g., 4-fluorophenyl) form hydrophobic interactions with PD-L1’s hydrophobic pocket, while the pyridin-2-yloxy group may engage in π-π stacking or hydrogen bonding .
  • Enzyme Inhibition : The pyridin-2-yloxy moiety in the target compound could mimic natural substrates of α-amylase or α-glucosidase, similar to compound 15a’s sulfonamide-pyridine hybrid .

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